2-(4-Chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
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Overview
Description
4-chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine is a synthetic nucleoside analog. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its significant biological activities. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with a chloro substituent at the 4-position and a 2-c-methyl-beta-d-ribofuranosyl group at the 7-position.
Preparation Methods
The synthesis of 4-chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine typically involves the glycosylation of a pyrrolo[2,3-d]pyrimidine derivative with a protected ribofuranose. One common method includes the chlorination of 7-deazainosine, which is obtained from the naturally occurring tubercidin by chemical deamination . The glycosylation reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions .
Chemical Reactions Analysis
4-chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ribofuranosyl moiety.
Glycosylation: The ribofuranosyl group can be modified through glycosylation reactions to introduce different sugar moieties.
Common reagents used in these reactions include nucleophiles like amines, thiols, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Medicine: It is investigated for its potential use in chemotherapy as a nucleoside analog that can inhibit DNA and RNA synthesis.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of 4-chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine involves its incorporation into nucleic acids, where it can inhibit DNA and RNA synthesis. This inhibition occurs because the compound mimics natural nucleosides, leading to the termination of nucleic acid chains during replication and transcription. The molecular targets include DNA polymerases and RNA polymerases, which are essential for nucleic acid synthesis.
Comparison with Similar Compounds
Similar compounds to 4-chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine include:
Tubercidin: A naturally occurring nucleoside analog with similar biological activities.
7-deazainosine: Another nucleoside analog that serves as a precursor in the synthesis of 4-chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine.
Toyocamycin: A nucleoside analog with antiviral and anticancer properties.
The uniqueness of 4-chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other nucleoside analogs.
Properties
Molecular Formula |
C12H14ClN3O4 |
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Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H14ClN3O4/c1-12(19)8(18)7(4-17)20-11(12)16-3-2-6-9(13)14-5-15-10(6)16/h2-3,5,7-8,11,17-19H,4H2,1H3 |
InChI Key |
YNVCLSAXHSBSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O)O |
Origin of Product |
United States |
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